3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline
Overview
Description
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical compound with the CAS Number: 1198154-31-2 . It has a molecular weight of 186.21 .
Synthesis Analysis
An efficient and novel protocol for the synthesis of spiro [1,3]oxazino [5,6-c]quinoline derivatives by one-pot, three-component reaction has been reported . This involves the reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C .Scientific Research Applications
Synthesis Techniques and Reactions :3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline and its derivatives have been synthesized through various methods. Some notable techniques include the synthesis of 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines through cyclization reactions, yielding tricyclic compounds with weak antiprotozoal activity against Plasmodium falciparum (Meyer & Geffken, 2004). Moreover, copper-catalyzed tandem reactions have been used for the synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepino[2,3-b]quinazolinones, offering a new pathway for creating these compounds (Abele et al., 2012).
Photovoltaic Applications :Research on 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in organic–inorganic photodiode fabrication. Studies on photovoltaic properties of these derivatives, such as Ph-HPQ and Ch-HPQ, revealed their suitability for use as photodiodes, highlighting their rectification behavior and photovoltaic properties under various conditions (Zeyada et al., 2016).
Organic Electronics and Optical Applications :Derivatives of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline have been explored for their optical applications. The nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions show promising results in photodetection, indicating the potential of these compounds in the field of organic electronics (Farag et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBZRJXSQWQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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